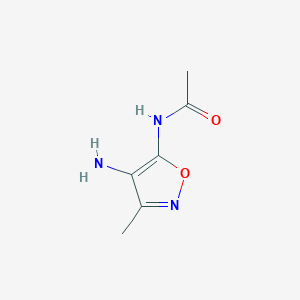

N-(4-amino-3-methyl-oxazol-5-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

41230-63-1 |

|---|---|

Molecular Formula |

C6H9N3O2 |

Molecular Weight |

155.15 g/mol |

IUPAC Name |

N-(4-amino-3-methyl-1,2-oxazol-5-yl)acetamide |

InChI |

InChI=1S/C6H9N3O2/c1-3-5(7)6(11-9-3)8-4(2)10/h7H2,1-2H3,(H,8,10) |

InChI Key |

HUEKKRSEFIXCJX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=C1N)NC(=O)C |

Origin of Product |

United States |

Contextualization Within Oxazole Containing Chemical Entities

N-(4-amino-3-methyl-oxazol-5-yl)acetamide belongs to the vast class of oxazole-containing compounds. Oxazoles are five-membered heterocyclic aromatic rings containing one oxygen and one nitrogen atom. wikipedia.org This structural motif is a key feature in a multitude of biologically active molecules, demonstrating a wide array of pharmacological properties. tandfonline.commuseonaturalistico.it The oxazole (B20620) nucleus is considered a "privileged" scaffold in medicinal chemistry due to its ability to interact with various biological targets. tandfonline.com

The diverse applications of oxazole derivatives stem from their capacity to form various non-covalent interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions. tandfonline.com These interactions are crucial for the binding of small molecules to biological macromolecules like enzymes and receptors, which in turn elicits a physiological response. tandfonline.com Consequently, oxazole-containing compounds are investigated for a wide range of therapeutic applications. tandfonline.commuseonaturalistico.it

Rationale for Academic Investigation of N 4 Amino 3 Methyl Oxazol 5 Yl Acetamide

The academic interest in a molecule such as N-(4-amino-3-methyl-oxazol-5-yl)acetamide stems from the principle of molecular hybridization. This drug design strategy involves combining two or more pharmacophores, which are the specific parts of a molecule responsible for its biological activity, to create a new hybrid compound with potentially enhanced or novel therapeutic properties.

In this case, the combination of the aminooxazole and acetamide (B32628) scaffolds is a rational approach to developing new chemical entities. The aminooxazole core provides a rigid heterocyclic platform with a known propensity for biological activity, while the acetamide moiety offers a versatile functional group that can be modified to fine-tune the molecule's properties. The investigation of such a hybrid molecule allows researchers to explore new chemical space and potentially discover compounds with unique pharmacological profiles.

Significance of the Oxazole Ring System in Chemical Research

The oxazole (B20620) ring system is a cornerstone of modern chemical research, particularly in the field of medicinal chemistry. tandfonline.comnih.gov Its significance can be attributed to several key factors:

Broad Spectrum of Biological Activity: Oxazole derivatives have been shown to possess a wide range of pharmacological effects, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. nih.govresearchgate.netbenthamscience.com

Synthetic Versatility: A variety of synthetic methods have been developed for the preparation of substituted oxazoles, enabling the creation of diverse chemical libraries for drug discovery. ijpsonline.comorganic-chemistry.org

Presence in Natural Products: The oxazole motif is found in a number of naturally occurring compounds with potent biological activities, which has inspired the synthesis of novel analogs. taylorandfrancis.com

| Property | Description | Significance in Chemical Research |

|---|---|---|

| Structure | Five-membered aromatic heterocycle with one oxygen and one nitrogen atom. wikipedia.org | Provides a stable and rigid scaffold for the attachment of various functional groups. |

| Aromaticity | Less aromatic than thiazole (B1198619). wikipedia.org | Influences its reactivity and electronic properties. |

| Basicity | Weakly basic, with a pKa of the conjugate acid around 0.8. wikipedia.org | Affects its behavior in chemical reactions and biological systems. |

| Reactivity | Undergoes electrophilic substitution at C5 and nucleophilic substitution at C2. wikipedia.org | Allows for the synthesis of a wide range of derivatives. |

Overview of Research Domains Pertaining to N 4 Amino 3 Methyl Oxazol 5 Yl Acetamide

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of this compound breaks down the molecule into simpler, more readily available starting materials. The primary disconnections are typically made at the acetamide linkage and the bonds forming the oxazole ring.

Synthesis of the 4-Amino-3-methyl-oxazol-5-yl Moiety

The core of the target molecule is the 4-amino-3-methyl-oxazol-5-yl group. The synthesis of this moiety is a key challenge, often involving the construction of the oxazole ring with the desired substitution pattern. A common strategy for forming substituted oxazoles is the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethylisocyanide (TosMIC). nih.gov This method is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov

Another approach involves the cyclization of precursors that already contain the necessary atoms for the ring. For instance, α-hydroxy ketones or α-haloketones can react with amides to form the oxazole ring. The specific substitution pattern of a 4-amino-3-methyl oxazole suggests that precursors would need to contain a nitrogen source at the eventual C4 position and a methyl group at the C3 position.

Formation of the Acetamide Linkage

The formation of the acetamide linkage is a standard acylation reaction. This involves the reaction of the amino group on the oxazole ring with an acetylating agent. Key precursors for this step are the 4-amino-3-methyl-oxazol-5-yl moiety and a source of the acetyl group, such as acetyl chloride or acetic anhydride (B1165640). The reactivity of the amino group can be influenced by the electronic properties of the oxazole ring.

Multi-Step Organic Synthesis Routes

The synthesis of this compound typically involves a multi-step process that includes the formation of the oxazole ring followed by functional group manipulations.

Cyclization Reactions for Oxazole Ring Formation

Several cyclization reactions are employed to construct the oxazole scaffold. researchgate.net The choice of reaction often depends on the desired substitution pattern and the availability of starting materials.

Van Leusen Reaction : This reaction utilizes tosylmethylisocyanides (TosMICs) and aldehydes to produce 5-substituted oxazoles through a [3+2] cycloaddition. nih.gov

Robinson-Gabriel Synthesis : This method involves the dehydration of 2-acylamino-ketones to form 2,5-disubstituted oxazoles.

Fischer Oxazole Synthesis : This synthesis proceeds from cyanohydrins and aldehydes in the presence of anhydrous hydrogen chloride.

PIDA-Mediated Cyclization : Enamides can undergo intramolecular cyclization mediated by phenyliodine diacetate (PIDA) to form a broad range of functionalized oxazoles. organic-chemistry.org

| Cyclization Method | Key Reactants | Resulting Substitution | Reference |

| Van Leusen Reaction | Aldehyde, Tosylmethylisocyanide | 5-substituted | nih.gov |

| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | 2,5-disubstituted | N/A |

| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde | Varies | N/A |

| PIDA-Mediated Cyclization | Enamide | Varies | organic-chemistry.org |

Acylation Strategies for Acetamide Bond Construction

Once the 4-amino-3-methyl-oxazol-5-yl moiety is synthesized, the final step is the acylation of the amino group. This is typically achieved by treating the amino-oxazole with an acetylating agent.

Common acetylating agents and conditions include:

Acetyl Chloride : Often used in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Acetic Anhydride : Can be used with or without a catalyst. Sometimes, a catalytic amount of acid or base is employed to accelerate the reaction.

The choice of solvent is also crucial and can range from aprotic solvents like dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) to the acetylating agent itself if used in excess.

Functional Group Interconversions on the Oxazole Scaffold

In some synthetic routes, the oxazole ring is formed with precursor functional groups that are later converted to the desired amino and methyl groups. This approach allows for greater flexibility in the synthesis.

Examples of functional group interconversions include:

Purification and Isolation Techniques for the Compound

The purification and isolation of this compound and its intermediates are critical to obtaining a product of high purity. Standard laboratory techniques are employed, tailored to the physicochemical properties of the compounds at each stage of the synthesis.

Crystallization: For solid compounds, recrystallization is a common and effective method for purification. The choice of solvent is crucial and is determined empirically to find a system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Chromatography: Column chromatography is a versatile technique for separating the desired compound from byproducts and unreacted starting materials. nih.gov The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and mobile phase (a single solvent or a mixture of solvents) is optimized to achieve efficient separation. Thin-layer chromatography (TLC) is typically used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography.

Extraction: Liquid-liquid extraction is often used during the work-up procedure to separate the product from inorganic salts and other water-soluble impurities. The choice of organic solvent depends on the solubility of the compound and its immiscibility with water.

The final isolated product, this compound, would be characterized by various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm its structure and purity.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is a critical step in maximizing the yield and purity of this compound. This involves a systematic investigation of various reaction parameters for each step of the synthesis.

For the cyclodehydration step to form the oxazole ring, a key consideration is the choice of the dehydrating agent. Common reagents for this transformation include phosphorus pentoxide (P₂O₅), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA). ijpsonline.com The reaction temperature and time are also crucial parameters that need to be optimized to ensure complete reaction while minimizing the formation of degradation products.

In the subsequent nitration and reduction steps to introduce the amino group, the choice of reagents and reaction conditions is paramount. For the final acylation step to form the acetamide, the selection of the acetylating agent (e.g., acetic anhydride or acetyl chloride) and the base (e.g., pyridine or triethylamine) can significantly impact the reaction efficiency. researchgate.net The optimization process often involves running a series of small-scale reactions to screen different conditions, as illustrated in the hypothetical optimization table below.

Table 1: Hypothetical Optimization of the Acylation Step

| Entry | Acetylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Acetic Anhydride | Pyridine | DCM | 25 | 75 |

| 2 | Acetyl Chloride | Pyridine | DCM | 0 to 25 | 82 |

| 3 | Acetic Anhydride | Triethylamine | DCM | 25 | 78 |

| 4 | Acetyl Chloride | Triethylamine | DCM | 0 to 25 | 90 |

| 5 | Acetyl Chloride | Triethylamine | THF | 0 to 25 | 88 |

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound and its analogs can be approached through various methodologies, which can be broadly categorized into conventional and green chemistry approaches.

Conventional methods for the synthesis of oxazoles often rely on well-established reactions that may involve harsh reagents, toxic solvents, and high temperatures. rsc.org

Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino ketones. For the target molecule, this would require the synthesis of an appropriately substituted α-acylamino ketone precursor. The cyclizing agents are typically strong acids like sulfuric acid or phosphorus pentoxide, which can lead to waste generation and handling issues. ijpsonline.com

Fischer Oxazole Synthesis: This approach utilizes the reaction of cyanohydrins with aldehydes in the presence of anhydrous HCl. While effective, this method involves the use of highly toxic cyanohydrins. ijpsonline.com

van Leusen Reaction: This method provides a route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.commdpi.com Adapting this for the target molecule would require a specific aldehyde precursor.

These conventional methods, while effective in the laboratory, often have drawbacks in terms of environmental impact and safety.

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods, guided by the principles of green chemistry. ijpsonline.comkthmcollege.ac.in For the synthesis of this compound, several green chemistry principles can be applied.

Use of Greener Solvents: Replacing hazardous organic solvents like chlorinated hydrocarbons with more benign alternatives such as water, ethanol, or ionic liquids can significantly reduce the environmental footprint of the synthesis. kthmcollege.ac.in

Catalysis: The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry. For instance, solid acid catalysts could potentially replace corrosive mineral acids in the cyclodehydration step.

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and sometimes higher yields compared to conventional heating. ijpsonline.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including oxazoles.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry. One-pot or multi-component reactions are particularly attractive in this regard as they can reduce the number of synthetic steps and purification stages. rsc.org

A comparative analysis of these approaches is summarized in the table below.

Table 2: Comparison of Conventional and Green Synthetic Approaches for Oxazole Synthesis

| Feature | Conventional Approaches | Green Chemistry Approaches |

|---|---|---|

| Reagents | Often stoichiometric, hazardous (e.g., strong acids, toxic cyanides) | Catalytic, less toxic alternatives |

| Solvents | Often volatile and toxic organic solvents (e.g., chlorinated hydrocarbons) | Greener solvents (e.g., water, ethanol, ionic liquids) or solvent-free conditions |

| Energy | Often requires prolonged heating | Can be more energy-efficient (e.g., microwave synthesis) |

| Waste | Can generate significant amounts of hazardous waste | Aims to minimize waste generation (high atom economy) |

| Safety | May involve hazardous intermediates and reaction conditions | Generally safer procedures |

By incorporating green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Spectroscopic Analysis of this compound

Spectroscopic methods are fundamental to determining the structure of an organic molecule. Each technique probes different aspects of the molecule's interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.

¹H NMR: A proton NMR spectrum for this compound would be expected to show distinct signals for each unique proton environment. Key expected signals would include singlets for the methyl group attached to the oxazole ring and the methyl group of the acetamide function. The protons of the amino group would likely appear as a broad singlet. The chemical shifts (δ, in ppm), integration values (number of protons), and multiplicity (splitting pattern) of these signals would confirm the connectivity of the molecule.

¹³C NMR: The carbon-13 NMR spectrum would reveal a signal for each unique carbon atom in the molecule. Characteristic chemical shifts would be expected for the carbonyl carbon of the acetamide group, the sp²-hybridized carbons of the oxazole ring, and the sp³-hybridized carbons of the two methyl groups. This data provides a map of the carbon skeleton.

Hypothetical ¹H and ¹³C NMR Data Table (Note: This table is illustrative and not based on experimental data.)

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Oxazole-CH₃ | ~2.2-2.5 | ~10-15 |

| Acetamide-CH₃ | ~2.0-2.2 | ~20-25 |

| NH₂ | Broad, variable | N/A |

| NH (amide) | Broad, ~7.5-8.5 | N/A |

| Oxazole C-O | N/A | ~150-160 |

| Oxazole C=N | N/A | ~140-150 |

| Oxazole C-N | N/A | ~120-130 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum for this compound would be expected to display characteristic absorption bands. Key vibrations would include N-H stretching from the primary amine and the secondary amide, a strong C=O (carbonyl) stretch from the acetamide group, and C=N and C-O stretches associated with the oxazole ring.

Hypothetical IR Data Table (Note: This table is illustrative and not based on experimental data.)

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine, Amide) | 3200-3400 | Medium-Strong, Broad |

| C=O Stretch (Amide) | 1640-1680 | Strong |

| N-H Bend (Amine) | 1590-1650 | Medium |

| C=N Stretch (Oxazole) | 1600-1650 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight and confirm its elemental formula (C₆H₈N₄O₂). The fragmentation pattern observed in the mass spectrum would offer further structural confirmation, showing characteristic losses of fragments like the acetyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems within a molecule. The oxazole ring, being an aromatic heterocycle, would be expected to absorb UV light. The spectrum would show one or more absorption maxima (λ_max) in the UV range, corresponding to electronic transitions within the molecule's chromophores.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Should this compound be crystallized, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding) in the solid state. It would unambiguously confirm the connectivity and conformation of the molecule.

Purity Assessment and Chromatographic Analysis

The purity of a sample of this compound would be assessed using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of a non-volatile solid. A sample would be analyzed using an appropriate column and mobile phase, and the purity would be determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a simpler, qualitative technique used to monitor reaction progress and assess purity. The retention factor (Rf) value would be characteristic of the compound under specific solvent conditions.

Elucidation of Molecular Interaction Profiles

No publicly available data from binding assays conducted with This compound and purified proteins or receptors could be identified.

There are no reports of studies investigating the direct inhibitory or activatory effects of This compound on enzymes in cell-free systems.

Cellular Pathway Modulation in In Vitro Models

Research detailing the analysis of signaling cascades modulated by This compound in in vitro models is not available.

No studies on gene expression or proteomic changes induced by This compound have been published.

Investigation of Specific Molecular Targets and Target Engagement

Specific molecular targets for This compound have not been identified, and there is no information on its target engagement within a cellular context.

An article on the requested chemical compound, "this compound," cannot be generated as requested. Extensive searches for scientific literature regarding this specific molecule have yielded no information on its mechanistic investigations at the molecular and cellular level.

Specifically, there is no available data concerning:

Identification of Protein Targets: No studies have been found that identify the specific proteins with which this compound interacts.

Characterization of Target-Ligand Interactions: Consequently, there is no information describing the binding affinity, interaction modes, or functional effects of this compound on any protein target.

Cellular Uptake and Subcellular Localization Studies (In Vitro): Research detailing how this compound is absorbed by cells and where it localizes within the cellular environment is not present in the available scientific literature.

The provided outline requires detailed research findings for each section. Due to the absence of any published research on "this compound," it is not possible to provide scientifically accurate content that adheres to the strict outline and content inclusions.

Therefore, the following sections remain unwritten:

Mechanistic Investigations at the Molecular and Cellular Level5.3.1. Identification of Protein Targets5.3.2. Characterization of Target-Ligand Interactions5.4. Cellular Uptake and Subcellular Localization Studies (In Vitro)

Additionally, without any mention of this or other compounds in relevant studies, the requested table of compound names cannot be populated.

Structure Activity Relationship Sar Studies of N 4 Amino 3 Methyl Oxazol 5 Yl Acetamide Derivatives

Systematic Modification of the Oxazole (B20620) Ring System

The oxazole ring is a key pharmacophore in many biologically active compounds, and its modification can significantly impact activity. thepharmajournal.com

The electronic properties of the oxazole ring can be modulated by the introduction of various substituents. The reactivity of the oxazole ring towards electrophilic substitution is generally low unless activating, electron-donating groups are present. pharmaguideline.com The order of reactivity for electrophilic attack is typically C4 > C5 > C2. pharmaguideline.com Conversely, nucleophilic attack is facilitated by electron-withdrawing substituents at the C4 position, which render the C2 position more electron-deficient. pharmaguideline.com

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at different positions on the oxazole ring can influence the molecule's interaction with its biological target. For instance, an EDG at the C2 or C5 position can increase the electron density of the ring, potentially enhancing π-π stacking interactions with aromatic residues in a protein's binding pocket. Conversely, an EWG can alter the hydrogen bonding capacity of the molecule. Quantum chemical calculations have shown that the positions of endocyclic nitrogen atoms relative to a substituent profoundly influence its properties. rsc.org

| Substitution Position | Effect of Electron-Donating Group (EDG) | Effect of Electron-Withdrawing Group (EWG) |

| C2 | Increases electron density, may enhance π-π stacking. | Decreases electron density, may alter hydrogen bonding. |

| C4 | Increases reactivity towards electrophiles. | Facilitates nucleophilic attack at C2. pharmaguideline.com |

| C5 | Increases electron density and reactivity. | Can influence the overall electronic profile of the ring. |

Bioisosteric replacement is a common strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. openaccessjournals.com The oxazole ring in N-(4-amino-3-methyl-oxazol-5-yl)acetamide can be replaced with other five-membered heterocycles like isoxazole (B147169) and thiazole (B1198619) to probe the importance of the heteroatom arrangement and electronic distribution.

Isoxazole: The isoxazole ring, with adjacent nitrogen and oxygen atoms, presents a different electronic and steric profile compared to the 1,3-oxazole. nih.gov This change can affect the molecule's dipole moment and its ability to form hydrogen bonds. For example, in a series of sulfonamide derivatives, the isoxazole moiety was found to be a key component for antibacterial activity. nih.govnih.gov The synthesis of various substituted isoxazoles allows for the exploration of how different substitution patterns on this isomeric ring impact biological activity. nih.govnih.gov

Thiazole: The replacement of the oxygen atom in the oxazole ring with a sulfur atom to form a thiazole ring can lead to significant changes in biological activity. thepharmajournal.com Thiazoles are characterized by a greater delocalization of π-electrons and thus possess a more pronounced aromatic character than oxazoles. researchgate.net This can influence the compound's binding affinity and metabolic stability. In a study of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives, the thiazole ring was a central scaffold for potent anticancer activity. nih.gov The stabilizing interaction of N→S that can occur in thiazoles is not possible in oxazoles, which can be a determining factor in target binding. researchgate.net

| Bioisostere | Key Differences from Oxazole | Potential Impact on Activity |

| Isoxazole | Different arrangement of heteroatoms (1,2- vs 1,3-). nih.gov | Alters dipole moment and hydrogen bonding capabilities. nih.gov |

| Thiazole | Sulfur atom instead of oxygen. thepharmajournal.com | Increased aromaticity, potential for different metabolic pathways, and unique electronic interactions. researchgate.net |

Exploration of the Acetamide (B32628) Moiety Modifications

The acetamide group provides a crucial point for interaction, likely through hydrogen bonding, and its modification can fine-tune the compound's properties.

Substitution on the amide nitrogen can significantly alter the compound's steric and electronic properties. Introducing alkyl or aryl groups can impact the molecule's conformation and its ability to act as a hydrogen bond donor. Studies on other acetamide-containing compounds have shown that N,N-disubstitution of the terminal acetamide can lead to increased binding affinity for certain targets. wustl.edunih.gov The introduction of a phenyl ring, for instance, has been shown to rescue binding affinity in some cases. nih.gov However, bulky substituents like two benzyl (B1604629) groups can also lead to a significant decrease in affinity, highlighting the importance of steric considerations. nih.gov

Altering the length and branching of the acetyl group can impact the compound's lipophilicity and its fit within a binding pocket. In studies of other scaffolds, increasing the alkyl chain length on the acetamide moiety was found to be well-tolerated and could lead to nano- to sub-nanomolar binding affinities. nih.gov However, longer carbon chains also tend to increase lipophilicity, which can affect pharmacokinetic properties. nih.gov Branched alkyl substituents have been observed to exhibit more moderate lipophilicity compared to their straight-chain counterparts of similar carbon number. nih.gov These findings suggest that a balance must be struck between optimizing binding affinity and maintaining favorable physicochemical properties.

| Modification | Potential Effects | Research Findings in Related Scaffolds |

| N-Alkylation | Alters steric bulk and hydrogen bonding capacity. | Can be well-tolerated, with chain lengths up to 5-6 carbons showing good affinity. nih.gov |

| N-Arylation | Introduces aromaticity, potential for π-stacking. | A single phenyl group can be favorable for binding. nih.gov |

| Chain Elongation | Increases lipophilicity and van der Waals interactions. | Longer chains can increase lipophilicity significantly. nih.gov |

| Chain Branching | Can reduce lipophilicity compared to linear chains. | Branched alkyl groups tend to have lower lipophilicity. nih.gov |

Impact of the Amino Group (at Position 4) on Molecular Interactions

The 4-amino group is a key functional group that likely plays a significant role in the molecular interactions of this compound. Its primary role is expected to be as a hydrogen bond donor. In many heterocyclic compounds, amino groups are crucial for forming hydrogen bonds with acceptor atoms in the binding sites of proteins. mdpi.com The presence and position of this amino group can dictate the orientation of the molecule within the binding pocket.

Chemical Derivatization of the Amino Group

The primary amino group at the C4 position of the oxazole ring is a key site for chemical modification to explore the SAR and optimize the pharmacological profile of this compound derivatives. Derivatization of this group can significantly alter the molecule's polarity, lipophilicity, steric profile, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.

Common derivatization strategies for the amino group include:

Acylation: Reaction with various acyl halides or anhydrides converts the primary amine into a secondary amide. This transformation generally increases lipophilicity and introduces a hydrogen bond acceptor (the carbonyl oxygen) while retaining a hydrogen bond donor (the N-H proton). The nature of the R-group in the acyl moiety can be varied to probe for additional binding interactions.

Alkylation: Introduction of one or two alkyl groups transforms the primary amine into a secondary or tertiary amine. This modification increases lipophilicity and steric bulk while systematically reducing the number of hydrogen bond donors from two to one or zero.

Formation of Schiff Bases: Condensation with various aldehydes or ketones yields imines (Schiff bases). This derivatization introduces a larger, often aromatic, substituent and alters the electronic properties of the system. Such derivatives have been explored for various heterocyclic scaffolds. mdpi.com

Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides. This modification introduces a strong hydrogen bond accepting sulfonyl group, which can significantly influence binding affinity and solubility.

These modifications allow for a systematic investigation of the chemical space around the core scaffold to identify key interactions necessary for biological activity.

| Derivative Type | General Structure (R' = Acetyl) | Modification | Predicted Impact on Properties | Potential SAR Implication |

|---|---|---|---|---|

| Primary Amine (Parent) | -NH₂ | Acts as H-bond donor (2) and acceptor (1); polar. | Establishes baseline activity through key H-bond interactions. | |

| Secondary Amine | -NHR (R=alkyl) | Reduces H-bond donors to 1; increases lipophilicity and steric bulk. | Tests the importance of H-bond donor capacity vs. steric tolerance in the binding pocket. | |

| Amide | -NHCOR | Maintains 1 H-bond donor; adds H-bond acceptor (C=O); increases size. | Probes for additional interactions with H-bond acceptors in the target. | |

| Schiff Base (Imine) | -N=CHR | Removes H-bond donors; introduces sp² geometry and potential for π-stacking. | Evaluates the necessity of H-bond donation and explores alternative binding modes. |

Role of Amines in Hydrogen Bonding and Ionic Interactions

The amino group of this compound is pivotal for establishing specific interactions with biological macromolecules. Its ability to participate in hydrogen bonding and ionic interactions is often a determining factor for the compound's biological activity.

Hydrogen Bonding: The primary amine (-NH₂) possesses two hydrogen atoms that can act as hydrogen bond donors. Simultaneously, the lone pair of electrons on the nitrogen atom can function as a hydrogen bond acceptor. Furthermore, the nitrogen atom at position 3 of the oxazole ring is a well-established hydrogen bond acceptor. nih.govresearchgate.net Studies on oxazole-water complexes have shown that water molecules preferentially bind to the ring's nitrogen atom via a hydrogen bond. researchgate.net This network of potential hydrogen bonds allows the molecule to form a stable, multi-point attachment within a receptor's binding site. The formation of intramolecular hydrogen bonds is also possible, which can stabilize specific conformations of the molecule, potentially pre-organizing it for optimal receptor binding. nih.govnih.gov

Ionic Interactions: The 4-amino group imparts basic character to the molecule. In a physiological environment with an appropriate pH, this group can be protonated to form a positively charged ammonium (B1175870) cation (-NH₃⁺). This cation can then form strong electrostatic or ionic interactions (salt bridges) with negatively charged residues, such as aspartate or glutamate, on a target protein. Such ionic bonds are significantly stronger than hydrogen bonds and can serve as a crucial anchor, substantially increasing binding affinity.

The dual capacity to form both directed hydrogen bonds and strong ionic interactions makes the 4-amino group a critical pharmacophoric feature for this class of compounds.

Comparative Analysis of SAR Data with Other Heterocyclic Scaffolds

The concept of bioisosterism, where one atom or group of atoms is replaced by another with similar properties, is a cornerstone of medicinal chemistry. openaccessjournals.comcambridgemedchemconsulting.com Analyzing the SAR of this compound derivatives in comparison to bioisosteric analogues containing different heterocyclic scaffolds provides valuable insights into the role of the core ring structure. Key comparators for the oxazole ring include thiazole, isoxazole, pyrazole, and 1,3,4-oxadiazole.

Oxazole vs. Thiazole: The 2-aminothiazole (B372263) scaffold is widely used in medicinal chemistry, and its comparison with the 2-aminooxazole ring is particularly informative. mdpi.comnih.gov The replacement of the sulfur atom in a thiazole with an oxygen atom to form an oxazole leads to several changes:

Physicochemical Properties: Oxazoles tend to be less lipophilic (lower ClogP) and potentially more soluble than their thiazole counterparts. nih.govacs.org

Metabolic Stability: The sulfur atom in thiazoles can be susceptible to oxidation, which may lead to metabolic inactivation. The oxazole ring, lacking this feature, may offer improved metabolic stability. nih.govacs.org

Hydrogen Bonding: While both scaffolds have a ring nitrogen that acts as a hydrogen bond acceptor, the electronic properties differ, which can subtly influence the strength of this interaction.

Despite these differences, studies have shown that the 2-aminooxazole scaffold can often be considered a valid bioisostere for 2-aminothiazole, maintaining similar biological activity profiles and confirming that the two nuclei can be interchangeable in certain contexts. nih.gov For instance, in a study on antitubercular agents, 2-aminooxazole derivatives maintained activity with a trend similar to that of the corresponding 2-aminothiazoles. nih.gov

Oxazole vs. Other Heterocycles:

Isoxazole: The isomeric isoxazole ring, as seen in compounds like 5-amino-3-methyl-isoxazole-4-carboxylic acid, also features prominently in bioactive molecules. nih.gov The different arrangement of heteroatoms alters the electronic distribution and the vector of the dipole moment, which can lead to different binding orientations and activities.

1,3,4-Oxadiazole and 1,3,4-Thiadiazole: These scaffolds are also common bioisosteres. Comparative studies show that they can often produce similar biological properties due to their ability to form hydrogen bonds and their favorable metabolic profiles. nih.gov

Pyrazole and Triazole: These azole rings, containing only nitrogen heteroatoms, offer different hydrogen bonding patterns. For example, 4-amino-1,2,4-triazole (B31798) derivatives have been synthesized and evaluated for various biological activities, providing a basis for comparison. mdpi.comneliti.com

This comparative analysis underscores that while the oxazole ring is part of a larger family of bioisosteric heterocycles, its specific combination of electronic properties, hydrogen bonding potential, and metabolic profile makes it a uniquely valuable scaffold in drug design. nih.govderpharmachemica.com

| Scaffold | Key Structural Features | General SAR Observations | Potential Advantages/Disadvantages |

|---|---|---|---|

| Oxazole | Oxygen at pos. 1, Nitrogen at pos. 3 | Acts as H-bond acceptor at N3. Generally stable metabolically. | Advantage: May have better solubility and metabolic stability than thiazole. nih.govacs.org |

| Thiazole | Sulfur at pos. 1, Nitrogen at pos. 3 | Often a direct bioisostere of oxazole. nih.govneliti.com The 2-aminothiazole is a privileged structure. mdpi.com | Disadvantage: Sulfur atom can be a site for oxidative metabolism. nih.gov |

| Isoxazole | Oxygen at pos. 1, Nitrogen at pos. 2 | Different electronic distribution and dipole moment compared to oxazole. nih.gov | Different vector for H-bonding may be advantageous for specific targets. |

| 1,3,4-Oxadiazole | Oxygen at pos. 1, Nitrogens at pos. 3, 4 | Considered a bioisostere of amide/ester groups; metabolically stable. nih.gov | Advantage: Often imparts favorable metabolic profiles. nih.gov |

| Pyrazole | Nitrogens at pos. 1, 2 | Offers both H-bond donor and acceptor capabilities. | Versatile H-bonding can lead to strong target interactions. |

Derivatization Strategies and Analog Development

Synthesis of Libraries of N-(4-amino-3-methyl-oxazol-5-yl)acetamide Derivatives

High-throughput synthesis methodologies are essential for rapidly generating a diverse range of derivatives from the this compound core. These approaches enable the efficient exploration of the chemical space around the lead compound.

Parallel synthesis is a powerful tool for creating focused libraries of compounds where a common scaffold is treated with a variety of reagents in a spatially separated manner, such as in a multi-well plate format. nih.gov This technique allows for the simultaneous execution of multiple, distinct reactions. For instance, the primary amino group of this compound could be reacted with a diverse set of acyl chlorides or sulfonyl chlorides in different wells to produce a library of corresponding amides and sulfonamides. This method streamlines the synthesis and purification process, accelerating the generation of analogs for screening. Solution-phase parallel synthesis has been successfully used to create libraries of other oxazole-containing compounds. nih.gov

Combinatorial chemistry enables the rapid synthesis of a large number of different but structurally related molecules. mdpi.com Solid-phase organic synthesis is a key technique in this area, simplifying reaction work-up and purification. nih.gov For the this compound scaffold, a solid-phase strategy could be devised where the core molecule is anchored to a polymer support. This immobilized scaffold could then be subjected to a series of reactions in a "split-and-pool" approach to introduce diversity at multiple positions. mdpi.com Such techniques have been successfully applied to generate large combinatorial libraries of other heterocyclic systems, including isoxazoles and pyrazoles. mdpi.comnih.gov

Chemical Transformation of Functional Groups

Targeted modification of the functional groups on the this compound molecule allows for the fine-tuning of its physicochemical properties, such as polarity, solubility, and hydrogen bonding capacity.

The 4-amino group is a highly versatile handle for derivatization due to its nucleophilicity.

Acylation: The amino group can be readily acylated by reacting it with various acylating agents like acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. This reaction forms a new amide bond. For example, reacting this compound with different benzoyl chloride derivatives would yield a series of N-benzoyl analogs. This is a common strategy for modifying amine-containing heterocyclic compounds. nih.gov

Alkylation: N-alkylation introduces alkyl groups onto the amino function, which can alter steric bulk and basicity. monash.edu Direct alkylation using alkyl halides can be employed, though care must be taken to control the degree of alkylation (mono- vs. di-alkylation). Reductive amination, reacting the amino group with an aldehyde or ketone in the presence of a reducing agent, is another common method for achieving controlled mono-alkylation. Ruthenium-catalyzed N-alkylation of amino acid esters using alcohols has also been demonstrated as an efficient method that could be adapted for this scaffold. rug.nl

While the C3-methyl group is less reactive than the amino group, it can also be a site for chemical modification. The reactivity of methyl groups on heterocyclic rings can be influenced by the electronic nature of the ring system. researchgate.net One potential strategy involves radical halogenation, for instance using N-bromosuccinimide (NBS), to form a halomethyl derivative. This intermediate can then undergo nucleophilic substitution with various nucleophiles (e.g., amines, thiols, alcohols) to introduce a wide array of functional groups. nih.gov This approach has been used to elaborate 2-(halomethyl)-oxazoles into various derivatives. nih.gov

Characterization of Novel Analogs

The unambiguous identification and structural confirmation of newly synthesized analogs are crucial. This is accomplished using a suite of standard spectroscopic and analytical methods. africanjournalofbiomedicalresearch.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the new compounds, confirming their elemental composition. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can definitively establish the molecular formula. nih.govnih.gov

Elemental Analysis: This technique provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound, which serves as a confirmation of purity and corroborates the proposed molecular formula. africanjournalofbiomedicalresearch.comijpbs.com

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as C=O (amide) and N-H (amine/amide) bonds, by observing their characteristic vibrational frequencies. mdpi.com

Table 1: Potential Derivatization Strategies for this compound

| Target Functional Group | Reaction Type | Example Reagent | Resulting Functional Group |

|---|---|---|---|

| 4-Amino Group | Acylation | Acetyl Chloride | Secondary Amide |

| 4-Amino Group | Sulfonylation | Benzenesulfonyl Chloride | Sulfonamide |

| 4-Amino Group | Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | Secondary Amine (N-benzyl) |

| 3-Methyl Group | Halogenation/Substitution | N-Bromosuccinimide then Sodium Methoxide | Methoxymethyl Group |

Comparative Molecular Interaction Studies with Derivatives

Comparative molecular interaction studies are crucial for understanding how structural modifications affect the binding of a compound to its biological target. These studies are typically conducted using a combination of experimental and computational techniques.

Computational Approaches:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For derivatives of this compound, docking studies would be used to compare their binding modes and affinities within the active site of a target protein.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These 3D-QSAR (Quantitative Structure-Activity Relationship) methods are used to correlate the 3D structural features of molecules with their biological activities. For a series of this compound analogs, CoMFA and CoMSIA would help in identifying the key steric and electrostatic fields that are important for activity.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic view of the molecular interactions.

Experimental Techniques:

X-ray Crystallography: This method provides a high-resolution 3D structure of the ligand bound to its target protein, offering definitive evidence of the binding mode and key interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study ligand-protein interactions in solution, providing information on which parts of the ligand and protein are involved in binding.

A systematic comparative study would involve synthesizing a library of derivatives and then evaluating their interaction with the target through these computational and experimental methods. The data generated would be instrumental in designing new analogs with improved potency and selectivity.

Data Tables

Without specific research data on this compound, it is not possible to generate factual data tables. Hypothetical tables would be needed to illustrate the kind of data that would be collected in such a study.

Pharmacological Research at the Molecular and Cellular Level in Vitro/mechanistic Focus

Studies on Enzyme Inhibition Profiles

There is no available data from studies investigating the enzyme inhibition profile of "N-(4-amino-3-methyl-oxazol-5-yl)acetamide".

Specific Enzyme Targets (e.g., HDAC, Topoisomerase)

No research has been published detailing the inhibitory activity of "this compound" against specific enzyme targets such as histone deacetylases (HDACs) or topoisomerases.

Kinase Inhibition Assays

Information regarding the effects of "this compound" in kinase inhibition assays is not available in the current body of scientific literature.

Receptor Binding and Modulation Studies

There are no published studies on the receptor binding affinity or modulatory effects of "this compound".

Investigation of Cellular Processes (Mechanistic, in vitro only)

No in vitro studies detailing the mechanistic effects of "this compound" on cellular processes have been found.

Cell Proliferation and Viability Assays (Molecular Mechanisms)

The molecular mechanisms by which "this compound" may affect cell proliferation and viability have not been documented in scientific research.

Induction of Apoptosis and Autophagy (Mechanistic Pathways)

There is no available research on the mechanistic pathways through which "this compound" might induce apoptosis or autophagy.

Due to the absence of specific scientific literature detailing the pharmacological properties of the chemical compound "this compound," this article cannot be generated. Extensive searches for data pertaining to its effects on cell cycle modulation, in vitro bioavailability, and metabolic stability did not yield any relevant research findings.

The user's instructions to focus solely on "this compound" and adhere strictly to the provided outline cannot be fulfilled without available scientific evidence on this specific molecule. Information on structurally similar but distinct compounds is not applicable and would violate the core requirements of the request. Therefore, in the interest of scientific accuracy and adherence to the user's constraints, the generation of the requested article is not possible at this time.

Advanced Methodologies and Future Research Directions

Application of Chemoproteomics for Target Deconvolution

A critical step in the development of any bioactive compound is the identification of its molecular targets, a process known as target deconvolution. nih.gov Chemoproteomics has emerged as a powerful technology to achieve this by identifying drug-protein interactions within a complex biological system. tum.de These methods provide a direct and effective way to profile the target landscape and uncover a compound's mechanism of action. nih.gov

For N-(4-amino-3-methyl-oxazol-5-yl)acetamide, chemoproteomic approaches can elucidate its mode of action and identify both intended targets and potential off-targets, which is crucial for predicting efficacy and potential side effects. tum.de Methodologies can be broadly categorized into two types:

Probe-based Methods: This approach involves synthesizing a derivative of this compound that incorporates a reactive group (like a photoaffinity label) and a reporter tag (like biotin). This chemical probe is introduced into a cellular lysate or living cells, where it covalently binds to its protein targets upon activation (e.g., by UV light). The tagged proteins can then be enriched and identified using mass spectrometry. nih.govresearchgate.net

Probe-free Methods: These recently developed techniques detect protein-ligand interactions without requiring modification of the parent compound. nih.gov One such method is Limited Proteolysis-Mass Spectrometry (LiP-MS), where compound binding alters the protein's conformation, changing its susceptibility to protease digestion. Analyzing the resulting peptide fragments via mass spectrometry can reveal which proteins were structurally affected by the compound's binding. semanticscholar.org

By applying these techniques, researchers can build a comprehensive profile of the proteins that interact with this compound, providing invaluable insights for further development.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov These computational tools can be applied at every stage of drug design, from identifying novel leads to predicting clinical trial outcomes, ultimately improving the success rate of hit compounds. nih.gov

In the context of this compound, AI and ML can be leveraged in several key areas:

De Novo Design: Generative AI models can design novel molecules with desired properties. crimsonpublishers.com By learning from vast chemical databases, these algorithms can propose new oxazole-acetamide derivatives that are predicted to have enhanced potency, better selectivity, or improved pharmacokinetic profiles.

Property Prediction: ML models can be trained to predict various properties of designed analogs, such as bioactivity, toxicity, and metabolic stability, even before they are synthesized. crimsonpublishers.com This allows researchers to prioritize the most promising candidates for synthesis and testing, saving significant time and resources. frontiersin.org

High-Throughput Virtual Screening: AI can be used to screen large virtual libraries of compounds to identify those that are likely to interact with a specific biological target. nih.gov Once the target of this compound is identified, these methods can find other diverse scaffolds that may have similar or better activity.

Development of Prodrug Strategies for this compound

Prodrugs are inactive derivatives of a drug molecule that are converted into the active form within the body. This strategy is often employed to overcome undesirable properties of a parent drug, such as poor solubility, low bioavailability, or lack of target specificity. nih.gov

This compound possesses functional groups—specifically the primary amino group—that are amenable to prodrug modification. One of the most successful strategies involves using amino acids as promoieties. semanticscholar.org

Amino Acid Conjugation: Attaching an amino acid to the parent drug can leverage the body's natural amino acid transport systems, thereby enhancing absorption and bioavailability. semanticscholar.org This approach has been shown to improve the membrane permeability of various drugs. semanticscholar.org The choice of amino acid (e.g., L-valine vs. D-valine) can significantly influence transport efficiency and the rate of conversion back to the active drug. nih.gov

Improved Targeting and Reduced Toxicity: A prodrug approach can improve the delivery of a drug to specific tissues or organs and reduce systemic toxicity. nih.gov By designing the linker between the amino acid and the drug to be cleaved by enzymes that are overexpressed at the target site (e.g., in tumor cells), the active drug can be released preferentially where it is needed.

Developing amino acid-based prodrugs of this compound could significantly enhance its clinical potential by improving its pharmacokinetic and pharmacodynamic properties. nih.gov

Exploration of Novel Synthetic Pathways for Scalability

The ability to produce a compound on a large scale is essential for its progression through clinical trials and eventual commercialization. Therefore, the development of efficient, cost-effective, and scalable synthetic routes is paramount. While classic methods for oxazole (B20620) synthesis exist, modern organic chemistry offers several advanced strategies applicable to this compound. tandfonline.com

| Synthetic Strategy | Description | Potential Advantages for Scalability |

| Van Leusen Oxazole Synthesis | A one-pot reaction between an aldehyde and tosylmethylisocyanide (TosMIC) under mild, basic conditions to form 5-substituted oxazoles. nih.gov | High efficiency, mild reaction conditions, and operational simplicity make it suitable for large-scale production. |

| Metal-Catalyzed Cyclizations | Tandem processes involving propargylation and cycloisomerization, often catalyzed by metals like palladium or zinc, can provide rapid access to highly substituted oxazoles from simple precursors. organic-chemistry.org | High atom economy, modularity, and the ability to construct complex structures in a single step. |

| One-Pot Tandem Reactions | Combining multiple reaction steps into a single operation without isolating intermediates. For example, a CO2/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines. organic-chemistry.org | Reduced waste, lower costs, and increased operational efficiency, which are all critical for industrial-scale synthesis. |

| Flow Chemistry | Performing reactions in continuous-flow reactors rather than in traditional batch setups. | Enhanced safety, better control over reaction parameters (temperature, pressure), and easier scalability by extending run time rather than increasing reactor volume. |

Adapting these modern synthetic methodologies could lead to a more robust and economically viable manufacturing process for this compound and its derivatives. researchgate.net

Emerging Biological Research Areas for Oxazole-Acetamide Scaffolds

The oxazole nucleus is a versatile pharmacophore present in compounds with a wide spectrum of biological activities. d-nb.infonih.gov While the specific activities of this compound require elucidation, the broader oxazole-acetamide scaffold has shown promise in several emerging research areas.

Anticancer Activity: Oxazole derivatives are being extensively investigated as anticancer agents. nih.gov They have been shown to inhibit a variety of novel targets, including STAT3, G-quadruplex DNA, and tubulin polymerization, leading to apoptosis in cancer cells. nih.govbenthamscience.com The this compound scaffold could be explored for its potential to interact with these or other oncology-relevant targets.

Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Oxazole-containing compounds have demonstrated significant activity against various bacterial and fungal strains. researchgate.netderpharmachemica.com Research into this compound could focus on its potential as a novel antibacterial or antifungal agent.

Anti-inflammatory Properties: The oxazole ring is a component of several anti-inflammatory drugs. alliedacademies.org Future research could investigate the potential of the this compound scaffold to modulate inflammatory pathways, potentially leading to new treatments for a range of inflammatory conditions.

Neurological Disorders: Certain heterocyclic compounds are being explored for their activity in the central nervous system. The unique physicochemical properties of the oxazole ring could be leveraged to design molecules that cross the blood-brain barrier and interact with neurological targets.

Systematic screening of this compound against a diverse range of biological targets is warranted to uncover its full therapeutic potential. researchgate.net

Collaborative Research Opportunities in Chemical Biology and Medicinal Chemistry

The successful development of this compound from a laboratory chemical to a potential therapeutic agent hinges on interdisciplinary collaboration. The complexity of modern drug discovery necessitates a team-based approach, integrating expertise from various scientific fields.

Key areas for collaboration include:

Synthetic and Medicinal Chemistry: Synthetic chemists are needed to develop scalable and efficient routes to the parent compound and to create libraries of analogs for structure-activity relationship (SAR) studies. nih.gov

Chemical and Molecular Biology: Chemical biologists can apply powerful techniques like chemoproteomics to identify the compound's biological targets and elucidate its mechanism of action. nih.gov

Computational Chemistry and AI/ML: Experts in computational modeling can use AI and ML to guide the design of new analogs with improved properties, predict potential off-target effects, and analyze complex biological data. nih.gov

Pharmacology and Toxicology: Pharmacologists are essential for evaluating the efficacy of the compound in cellular and animal models of disease and for assessing its safety profile.

By fostering collaborations between these disciplines, research institutions and pharmaceutical companies can create a synergistic environment that accelerates the translation of basic scientific discoveries into new medicines.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for N-(4-amino-3-methyl-oxazol-5-yl)acetamide, and how can reaction conditions be optimized?

- Methodology : A common approach involves refluxing substituted oxadiazoles with chloroacetyl chloride in triethylamine, monitored by TLC for completion . For example, in analogous acetamide syntheses, reaction times (4–6 hours) and solvent choices (e.g., pet-ether for recrystallization) significantly impact yield and purity. Optimization includes adjusting molar ratios (e.g., 1:1.2 for amine:chloroacetyl chloride) and using inert atmospheres to prevent side reactions. Post-synthesis, recrystallization and spectroscopic validation (¹H/¹³C NMR, IR) are critical .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve atomic positions and hydrogen bonding networks . Complement with spectroscopic techniques:

- NMR : Assign peaks for the oxazole ring (δ 6.8–7.2 ppm for aromatic protons) and acetamide carbonyl (δ ~170 ppm in ¹³C NMR).

- IR : Confirm N-H stretches (~3300 cm⁻¹) and carbonyl vibrations (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., twinning or disorder) be resolved during structural refinement of this compound?

- Methodology : For twinned crystals, use SHELXL’s twin refinement (BASF command) to model overlapping lattices . For disorder, apply PART and SUMP constraints to refine fractional occupancies. Validate using R-factor convergence (<5% difference between R₁ and wR₂) and residual electron density maps. Tools like WinGX and ORTEP-3 aid in visualizing and correcting geometric anomalies .

Q. What strategies are effective for analyzing hydrogen-bonding networks in this compound crystals?

- Methodology : Employ graph-set analysis (Etter’s formalism) to classify hydrogen bonds (e.g., D(2) for dimeric motifs). Use Mercury (CCDC) to calculate bond distances/angles and identify π-π stacking. For example, the oxazole N-H may form N-H···O=C interactions with adjacent acetamide groups, creating chains (C(4) patterns) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced anti-exudative or anticancer activity?

- Methodology :

- Analog Synthesis : Replace the 3-methyl group on the oxazole with bulkier substituents (e.g., furan or phenyl) to modulate steric effects .

- Biological Assays : Test analogs in vitro for anti-exudative activity (e.g., carrageenan-induced edema models) or antiproliferative effects (MTT assays on cancer cell lines). Corrogate activity with electronic parameters (Hammett σ) and logP values .

Data Contradiction Resolution

Q. How to resolve discrepancies in reported biological activities of structurally similar acetamides?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies. For instance, anti-exudative activity in used murine models, while anticancer studies () employed HeLa cells.

- Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity variations due to minor structural differences (e.g., 4-methoxy vs. 4-ethoxy substituents) .

Methodological Best Practices

Q. What analytical techniques are essential for purity validation in multi-step syntheses?

- Workflow :

HPLC-MS : Monitor intermediates for byproducts (e.g., deacetylated species).

Elemental Analysis : Confirm C/H/N ratios within 0.3% of theoretical values.

Thermogravimetric Analysis (TGA) : Detect solvent residues (<0.1% weight loss below 150°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.